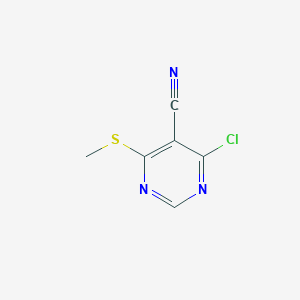

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile

Overview

Description

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential biological activities. The compound is characterized by the presence of a chloro group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring. This structure provides a versatile platform for further chemical modifications, leading to the creation of compounds with diverse biological properties.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various routes. For instance, the reaction of 6-amino-1,3-dialkyluracils with Appel's salt leads to the formation of 5,7-dialkyl-4,6-dioxo-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, which can be further modified to introduce different functional groups at position 3 . Another approach involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with benzyloxide, followed by a series of steps including oxidation, displacement by cyanide, and chlorination to yield 4,5,6-trichloropyrimidine-2-carbonitrile . Additionally, 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile can be reacted with amines and methyl glycinate to produce methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed through various spectroscopic techniques and quantum chemical methods. For example, vibrational spectral analysis using FT-IR and FT-Raman, along with density functional theory (DFT) calculations, has been employed to determine the equilibrium geometry and vibrational wave numbers of related compounds . X-ray crystallographic studies have also been conducted to unambiguously confirm the structure of newly synthesized nitriles .

Chemical Reactions Analysis

This compound derivatives undergo a variety of chemical reactions, leading to the formation of different compounds with potential biological activities. For instance, reactions with alkyl- and arylamines can afford isothiazole derivatives , while reactions with chloroacetic acid derivatives result in the formation of thieno[2,3-d]pyrimidines . The compound's reactivity with amines can also lead to the synthesis of pyrimidin-6-yl amino acids and diamino pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which exhibit fungicidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the methylthio group and the carbonitrile group imparts certain electronic characteristics to the molecule, as evidenced by molecular electrostatic potential (MEP) analysis . The compound's nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization have been analyzed using natural bond orbital (NBO) analysis . These properties are crucial for understanding the compound's reactivity and potential as a chemotherapeutic agent.

Scientific Research Applications

Synthesis Applications

4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile has been explored in various synthetic applications. Kalogirou and Koutentis (2019) describe a method to convert 4,6-dichloro-2-(methylthio)pyrimidine to other pyrimidine derivatives through a series of reactions, including chlorination and conversion to sulfones. This method illustrates the versatility of this compound in synthesizing different pyrimidine derivatives (Kalogirou & Koutentis, 2019).

Antimicrobial and Antitumor Applications

Bhale et al. (2022) synthesized a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles and evaluated them for anticancer potential against breast cancer cell lines. They found that certain compounds in this series exhibited prominent cytotoxicity, indicating a potential therapeutic application for this compound in cancer treatment (Bhale et al., 2022). In addition, Taher and Helwa (2012) reported the synthesis of new pyrimidine derivatives, including 4-chloro-pyrimidine-5-carbonitriles, and found that some compounds showed high inhibitory activity against leukemia, demonstrating the potential for this compound in antitumor applications (Taher & Helwa, 2012).

Structural and Spectroscopic Studies

Gupta et al. (2006) performed quantum chemical and experimental spectroscopic studies on derivatives of this compound, contributing valuable insights into the structure and spectral characteristics of these compounds. This research aids in understanding the electronic properties and potential applications of these compounds in various fields (Gupta et al., 2006).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties .

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cell lines . For instance, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, its efficacy can be influenced by the specific cellular environment, such as the presence of certain mutations in EGFR .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTONZJLJGIIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471026 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150807-96-8 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

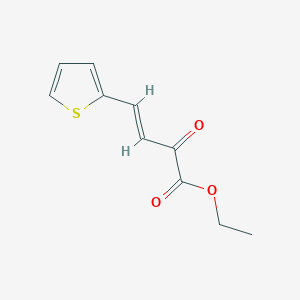

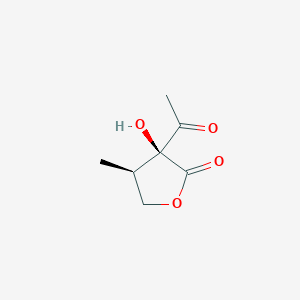

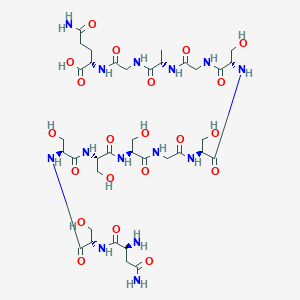

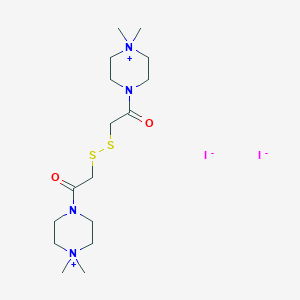

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)